molecular formula C12H9F3N2O2 B3027948 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid CAS No. 1439899-33-8

1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B3027948
CAS No.: 1439899-33-8
M. Wt: 270.21
InChI Key: XRIBYQSXDIIDPV-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid is a synthetic organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an imidazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(trifluoromethyl)benzyl bromide and imidazole-4-carboxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

    Procedure: The 2-(trifluoromethyl)benzyl bromide is added to a solution of imidazole-4-carboxylic acid and potassium carbonate in DMF. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Agrochemicals: It is explored for its use in the development of herbicides, fungicides, and insecticides due to its bioactive properties.

    Materials Science: The compound is studied for its incorporation into advanced materials, including polymers and coatings, to enhance properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
  • 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid
  • 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxamide

Uniqueness: 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid functional group, which confer distinct physicochemical properties and biological activities. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the imidazole ring provides a versatile scaffold for interactions with biological targets.

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)5-17-6-10(11(18)19)16-7-17/h1-4,6-7H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIBYQSXDIIDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155461
Record name 1H-Imidazole-4-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-33-8
Record name 1H-Imidazole-4-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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